(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid
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Overview
Description
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring, an amino group, and a pentanedioic acid moiety. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid typically involves multiple steps, starting with the preparation of the pteridine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the amino group and the benzoyl moiety, followed by the coupling with pentanedioic acid. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme function and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives and amino acid conjugates, such as:
Folic acid: A well-known pteridine derivative involved in various metabolic processes.
Methotrexate: A pteridine-based drug used in cancer therapy.
Glutamic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
What sets (2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid apart is its specific combination of functional groups and isotopic labeling, which can provide unique insights into biochemical processes and enhance its utility in research and therapeutic applications.
[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid in various scientific domains, emphasizing its preparation, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C19H19N7O6 |
---|---|
Molecular Weight |
446.36 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i5+1,6+1,12+1,13+1,18+1 |
InChI Key |
OVBPIULPVIDEAO-KZUWHXDISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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